Uterotrophic Potency vs. Unconjugated DES
In standard uterotrophic bioassays, DES-MG exhibits dramatically reduced estrogenic activity compared to its parent aglycone, DES. In 21-day-old rats, DES-MG was found to be only 1/1400 as potent as DES on a molar basis [1]. This quantitative difference is critical for understanding the actual biological activity of circulating DES, as the majority exists as the inactive glucuronide. Reliance on DES standard would grossly overestimate the effective estrogenic load in a biological system.
| Evidence Dimension | Relative Uterotrophic Potency |
|---|---|
| Target Compound Data | 1 (reference unit) |
| Comparator Or Baseline | Diethylstilbestrol (DES): 1400 (reference unit) |
| Quantified Difference | DES-MG is ~1400-fold less potent than DES |
| Conditions | 21-day-old female rat uterotrophic assay; molar basis comparison |
Why This Matters
This quantifies the functional inactivation of DES via glucuronidation, defining DES-MG as a detoxification product and a key biomarker for exposure rather than effect.
- [1] Umberger, E. J. (1963). Relative Uterotrophic Potency of Diethylstilbestrol and Diethylstilbestrol Monoglucuronide in Rats and Mice. Endocrinology, 73(5), 650–652. https://doi.org/10.1210/endo-73-5-650 View Source
